2-Chloroadenosine

Overview

Description

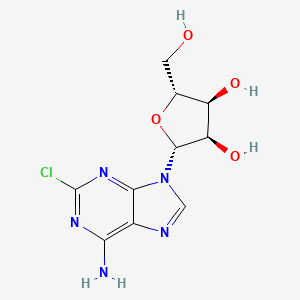

2-Chloroadenosine is a synthetic analogue of adenosine, where the hydrogen atom at the second position of the adenine nucleobase is replaced by a chlorine atom. This modification makes this compound a non-metabolizable, selective agonist for the A1 adenosine receptor. It is widely used in scientific research due to its stability and specific receptor activity .

Mechanism of Action

Target of Action

2-Chloroadenosine, a metabolically stable analog of adenosine, primarily targets the adenosine receptors . It acts as an adenosine receptor agonist and has a potent effect on the peripheral and central nervous system .

Mode of Action

This compound potentiates the alpha 1-adrenergic activation of phospholipase C through a mechanism involving arachidonic acid and glutamate in striatal astrocytes . This effect is suppressed by antagonists of either A1 adenosine or alpha 1-adrenergic receptors . An influx of calcium and two distinct G-proteins are involved in this phenomenon .

Biochemical Pathways

This compound stimulates phospholipase C activity in the absence of methoxamine when protein kinase C is activated by a diacylglycerol analog . It also induces DNA fragmentation by activating a caspase pathway . Furthermore, it is taken up into cells via the human equilibrative nucleoside transporter-1, where it is phosphorylated by adenosine kinase .

Pharmacokinetics

The transport of this compound is pH-dependent and shows allosteric kinetics at acidic pH . It is taken up into cells via the human equilibrative nucleoside transporter-1, where it is phosphorylated by adenosine kinase . The resultant phospho-2-Chloroadenosine induces DNA fragmentation .

Biochemical Analysis

Biochemical Properties

2-Chloroadenosine plays a significant role in various biochemical reactions due to its ability to interact with adenosine receptors. It is a non-metabolizable, selective agonist of the A1 adenosine receptor, which is involved in numerous physiological processes. The compound interacts with enzymes such as adenosine deaminase, which it resists, and proteins like equilibrative nucleoside transporters (ENTs) that facilitate its transport across cell membranes . These interactions are crucial for its stability and activity in biological systems.

Cellular Effects

This compound exerts diverse effects on different cell types and cellular processes. In mouse macrophages, it has been shown to induce a rapid decrease in intracellular ATP levels, leading to cell death . In cardiac cells, this compound reduces hypertrophy by targeting stabilized microtubules . Additionally, it influences bone resorption by stimulating the mobilization of minerals and degradation of the matrix in calvarial bones . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adenosine receptors, particularly the A1 receptor. This binding triggers a cascade of intracellular events, including the mobilization of intracellular calcium and activation of potassium and chloride currents . The compound also induces apoptosis in certain cell types through receptor-mediated pathways or intracellular metabolism . These mechanisms underscore the compound’s ability to modulate cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable under desiccating conditions and can be stored for extended periods . Studies have shown that its effects on cellular function, such as inducing seizures in animal models, can persist for several hours post-administration . Long-term exposure to this compound may lead to sustained changes in cellular activity and function, emphasizing the importance of monitoring its temporal effects in experimental setups.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses of the compound can decrease seizure latency, while higher doses may prolong it . In genetically absence epileptic rats, intracerebroventricular administration of this compound significantly increased the number and duration of spike-wave discharges . These findings indicate that the compound’s therapeutic and adverse effects are closely linked to its dosage, necessitating careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to adenosine metabolism. It is a metabolically stable analogue of adenosine and interacts with enzymes such as adenosine deaminase and equilibrative nucleoside transporters . These interactions influence the compound’s metabolic flux and levels of metabolites, contributing to its biological activity and stability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by equilibrative nucleoside transporters (ENTs). These transporters facilitate the bidirectional movement of the compound across cell membranes, with transport efficiency being pH-dependent . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in specific tissues.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components and targeting signals. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroadenosine can be synthesized through various methods. One common method involves the enzymatic transglycosylation between 2-chloroadenine and nucleosides. This reaction is typically carried out in the presence of potassium dihydrogen phosphate and potassium hydroxide in a mixture of water and dimethyl sulfoxide at a pH of 7.1-7.2 and a temperature of 58-61°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale enzymatic reactions. For instance, the enzymatic transglycosylation method mentioned above can be scaled up for industrial production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloroadenosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the purine ring or the ribose moiety.

Phosphorylation: This compound can be phosphorylated by adenosine kinase, leading to the formation of its monophosphate, diphosphate, and triphosphate derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Phosphorylation: Enzymatic phosphorylation using adenosine kinase is common.

Major Products Formed

Substitution Products: Various substituted purine derivatives.

Oxidation Products: Oxidized purine derivatives.

Phosphorylation Products: This compound monophosphate, diphosphate, and triphosphate.

Scientific Research Applications

2-Chloroadenosine has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other nucleoside analogues.

Biology: It serves as a tool to study adenosine receptor functions and signaling pathways.

Medicine: this compound is used in research related to cardiovascular diseases, neuroprotection, and cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Adenosine: The natural ligand for adenosine receptors.

2-Chloroadenine: A precursor in the synthesis of 2-Chloroadenosine.

Cladribine: A 2-chloro-2’-deoxyadenosine analogue used in cancer therapy.

Uniqueness

This compound is unique due to its selective agonist activity for the A1 adenosine receptor and its resistance to metabolism by adenosine deaminase. This makes it a valuable tool in research for studying adenosine receptor functions and developing therapeutic agents .

Biological Activity

2-Chloroadenosine (2-CADO) is a synthetic analog of adenosine that exhibits significant biological activity, particularly in the context of apoptosis induction and immune modulation. This article explores the mechanisms underlying its biological effects, supported by data tables and relevant case studies.

This compound is characterized by its resistance to adenosine deaminase (ADA), allowing it to act as a potent agonist for various adenosine receptors (AdoRs). The compound has been shown to interact with A1, A2A, and A3 receptors, with varying affinities:

| Receptor Type | Ki Value (nM) |

|---|---|

| A1 | 300 |

| A2A | 80 |

| A3 | 1900 |

These interactions suggest that 2-CADO can modulate cellular responses through multiple pathways, making it a valuable tool in pharmacological research .

Induction of Apoptosis

One of the most significant biological activities of 2-CADO is its ability to induce apoptosis in various cell types. Research indicates that 2-CADO triggers apoptotic pathways through both receptor-mediated and intracellular mechanisms.

Case Study: Rheumatoid Arthritis Fibroblasts

In a study focusing on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), 2-CADO was found to induce DNA fragmentation indicative of apoptosis at concentrations greater than or equal to 50 μM. Notably, this effect was not replicated by adenosine itself or selective AdoR agonists, highlighting the unique potency of 2-CADO .

Table 1: Apoptotic Effects of this compound on RA-FLSs

| Concentration (μM) | DNA Fragmentation |

|---|---|

| <50 | No effect |

| 50 | Moderate effect |

| 100 | Significant effect |

| 500 | Maximum effect |

The study concluded that the apoptosis induced by 2-CADO was attenuated by nucleoside transporter inhibitors and adenosine kinase inhibitors, suggesting that its effects are mediated through intracellular metabolism rather than solely through receptor activation .

The mechanisms by which 2-CADO induces apoptosis include:

- Caspase Activation : Activation of caspase-3 has been observed in EHEB leukemia cells treated with 2-CADO, leading to hallmark signs of apoptosis such as DNA fragmentation and PARP cleavage .

- ATP Depletion : The compound has been shown to decrease intracellular ATP levels, which is critical for cellular energy homeostasis and survival. This depletion contributes significantly to the apoptotic process .

- Cytochrome c Release : 2-CADO treatment results in the release of cytochrome c from mitochondria into the cytosol, further promoting apoptosis via the intrinsic pathway .

Immune Modulation

In addition to its apoptotic effects, 2-CADO plays a role in modulating immune responses. For instance, it has been demonstrated to reverse CD8+ T-cell exhaustion in chronic HIV-1 infection models. The presence of CD39+CD8+ T cells was found to correlate negatively with CD4+ T-cell counts and positively with viral load, indicating that these cells were more susceptible to functional inhibition by 2-CADO .

Table 2: Effects on CD8+ T-Cell Function

| Treatment Group | Cytokine Secretion | Killing Ability |

|---|---|---|

| Treatment Naïve | Decreased | Impaired |

| Antiretroviral Therapy | Partially Restored | Improved |

| Combined CD39/Adenosine Blockade | Significantly Enhanced | Enhanced |

The synergistic effects observed when blocking both CD39/adenosine and PD-1 signaling pathways suggest potential therapeutic strategies for enhancing immune function in chronic infections .

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXYYZIIJIXVFW-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017134 | |

| Record name | 2-Chloroadenosinehemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

146-77-0, 103090-47-7, 81012-94-4 | |

| Record name | 2-Chloroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103090477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroadenosinehemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroadenosinehemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroadenosine hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7ZUG45G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.